Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)-

CAS No.: 80364-71-2

Cat. No.: VC2179065

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80364-71-2 |

|---|---|

| Molecular Formula | C11H14ClNO3 |

| Molecular Weight | 243.68 g/mol |

| IUPAC Name | 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C11H14ClNO3/c1-15-9-5-3-4-8(11(9)16-2)7-13-10(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) |

| Standard InChI Key | FDTHPPDALZURBA-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1OC)CNC(=O)CCl |

| Canonical SMILES | COC1=CC=CC(=C1OC)CNC(=O)CCl |

Introduction

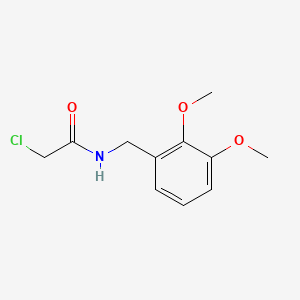

Chemical Identity and Structural Features

Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- is an organic compound characterized by its unique chemical structure consisting of a chloroacetamide group connected to a dimethoxyphenyl moiety via a methylene bridge. The compound is identified by the CAS Registry Number 80364-71-2 and possesses several synonyms, including 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide and 2-chloro-N-(2,3-dimethoxybenzyl)acetamide . The compound features a 2,3-dimethoxyphenyl group as its core structure, with methoxy groups at positions 2 and 3 of the benzene ring. A methylene bridge connects this aromatic system to the nitrogen atom of a chloroacetamide functionality, creating a distinct chemical architecture with potential for specific molecular interactions.

The molecular formula of the compound is C12H16ClNO3, with a molecular weight of 243.68 g/mol . Its structural composition includes a benzene ring substituted with two methoxy groups (OCH3) at positions 2 and 3, a methylene linker (-CH2-), an amide group (-NHCO-), and a terminal chloromethyl moiety (-CH2Cl). This specific arrangement of functional groups contributes to the compound's chemical behavior and potential biological activities.

Table of Chemical Identity

| Parameter | Information |

|---|---|

| Common Name | Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- |

| CAS Registry Number | 80364-71-2 |

| Molecular Formula | C12H16ClNO3 |

| Molecular Weight | 243.68 g/mol |

| IUPAC Name | 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide |

| Other Names | 2-chloro-N-(2,3-dimethoxybenzyl)acetamide, N-(Dimethoxy-2,3-benzyl)-chloroacetamide |

| InChI Key | YGHUEZPKAGSLBG-UHFFFAOYSA-N |

The synthesis of Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- typically involves the reaction between 2,3-dimethoxybenzylamine and chloroacetyl chloride or a similar chloroacetylating agent under appropriate conditions. While specific synthetic procedures for this exact compound are not extensively documented in the provided search results, general synthetic routes for similar chloroacetamide derivatives can serve as a reference framework.

A common synthetic approach would involve the nucleophilic substitution reaction where the amino group of 2,3-dimethoxybenzylamine attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the amide bond while displacing the chloride ion from the acyl chloride. This reaction typically proceeds in the presence of a base, such as triethylamine or pyridine, which serves to neutralize the hydrogen chloride generated during the reaction.

For laboratory-scale preparation, the reaction is commonly conducted in anhydrous conditions using aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile. The reaction mixture is typically stirred at low temperatures (0-5°C) initially, followed by warming to room temperature to ensure complete conversion. Purification procedures often involve extraction, washing, and crystallization or column chromatography to obtain the pure compound.

Spectroscopic Characteristics

Spectroscopic analysis provides crucial information for the identification and structural confirmation of Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)-. While comprehensive spectroscopic data specific to this compound is limited in the available literature, certain characteristic spectral features can be anticipated based on its structural components.

In infrared (IR) spectroscopy, the compound would be expected to exhibit distinctive absorption bands corresponding to the amide functionality, including the N-H stretching vibration (typically around 3300-3250 cm⁻¹), the C=O stretching (amide I band, around 1650-1630 cm⁻¹), and the N-H bending (amide II band, around 1550-1530 cm⁻¹). Additional characteristic bands would include those associated with the aromatic C-H stretching (approximately 3100-3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C-O stretching of the methoxy groups (approximately 1260-1200 cm⁻¹).

For nuclear magnetic resonance (NMR) spectroscopy, the ¹H NMR spectrum would feature signals for the aromatic protons of the dimethoxyphenyl ring, the methylene protons adjacent to the nitrogen atom, the methylene protons adjacent to the chlorine atom, the amide N-H proton, and the methoxy protons. The ¹³C NMR spectrum would display signals for the carbonyl carbon, aromatic carbons, methylene carbons, and methoxy carbons, providing valuable information for structural confirmation.

Mass spectrometry would typically reveal a molecular ion peak corresponding to the molecular weight of 243.68, along with characteristic fragmentation patterns that could include the loss of the chloromethyl group, cleavage of the amide bond, and fragmentation of the dimethoxyphenyl moiety.

Biological Activity and Applications

The biological activity profile of Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- has garnered interest due to its structural features that suggest potential pharmacological applications. While specific biological activity data for this exact compound is limited in the available search results, structures containing chloroacetamide moieties linked to substituted aromatic rings are known to exhibit diverse biological activities.

Compounds with structural similarities to Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- have been explored for various biological activities, including antidepressant, anticancer, and antiparasitic properties. The presence of the chloroacetamide group, which can act as an electrophilic center for nucleophilic attack by biological targets, suggests potential activity as an enzyme inhibitor. The dimethoxyphenyl moiety may contribute to binding interactions with specific receptors or enzymes through hydrogen bonding and π-stacking interactions.

Research on related acetamide derivatives has revealed potential in various therapeutic areas. For instance, certain acetamide derivatives have demonstrated better antidepressant effects than traditional drugs, suggesting promising avenues for development in treating mood disorders. Studies on related compounds have also indicated potential anticancer activity, particularly in pancreatic cancer cell lines.

| Activity Type | Description | Notes |

|---|---|---|

| Antidepressant | Research on related acetamides suggests potential mood-regulating properties | Based on studies of acetamide derivatives |

| Anticancer | Related compounds have shown cytotoxicity in cancer cell lines | Particularly noted in pancreatic cancer research |

| Antiparasitic | Chloroacetamide structures have demonstrated activity against certain parasites | General observation for the chemical class |

| Enzyme Inhibition | The chloroacetamide moiety may act as an irreversible inhibitor of certain enzymes | Mechanistic consideration based on structure |

Future Research Directions

The exploration of Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- presents several promising avenues for future research that could enhance understanding of its properties and potential applications. Structure-activity relationship (SAR) studies represent a particularly valuable direction, wherein systematic modifications of the basic scaffold could be investigated to optimize biological activity and physicochemical properties. Such modifications might include alterations to the substitution pattern on the aromatic ring, modifications of the linker region, or replacement of the chloroacetamide moiety with other functional groups.

Mechanistic studies to elucidate the precise molecular interactions and biological targets responsible for any observed activities would provide crucial insights for rational drug design efforts. This could involve protein crystallography to visualize binding interactions, enzymatic assays to quantify inhibition kinetics, and cellular studies to unravel downstream effects of compound treatment.

Expanded biological screening beyond the currently explored activities would also be beneficial to uncover potentially novel therapeutic applications. This might include testing against various disease-relevant targets, including different cancer cell lines, neurodegenerative disease models, infectious disease agents, and inflammatory pathways.

Development of improved synthetic routes with enhanced efficiency, sustainability, and scalability would facilitate broader research accessibility and potential commercial applications. This might involve exploration of alternative reagents, catalytic methods, flow chemistry approaches, or biocatalytic strategies for key transformation steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume